molecular formula C17H14N6O B2576227 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421457-17-1

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2576227
CAS No.: 1421457-17-1
M. Wt: 318.34
InChI Key: IWBXXTRCPUNWAM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a potent and selective inhibitor of the Tyk2 pseudokinase domain (JH2), a key regulatory component in the Janus kinase (JAK) family. Unlike traditional kinase inhibitors that target the active (JH1) ATP-binding site, this compound allosterically inhibits Tyk2 by binding to its pseudokinase domain, which normally plays a role in regulating kinase activity. This unique mechanism of action disrupts the interleukin (IL)-12, IL-23, and type I interferon signaling pathways, which are critically implicated in the pathogenesis of autoimmune and inflammatory diseases. By selectively targeting Tyk2 JH2, this inhibitor offers a research tool to probe the distinct biology of Tyk2 without directly competing with ATP in the catalytic site, potentially leading to a more specific pharmacological profile and reduced off-target effects compared to broad-spectrum JAK inhibitors. Its primary research value lies in the investigation of conditions such as psoriasis, systemic lupus erythematosus, and inflammatory bowel disease, providing a means to validate Tyk2 as a therapeutic target and to explore novel treatment modalities for immune-mediated disorders. The compound's structure, featuring an indole moiety linked to a pyrazolyl-pyrimidine group, is characteristic of molecules designed for high-affinity binding to the JH2 domain, as explored in recent medicinal chemistry campaigns aimed at developing next-generation immunomodulators.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-16(8-12-9-18-15-5-2-1-4-14(12)15)22-13-10-19-17(20-11-13)23-7-3-6-21-23/h1-7,9-11,18H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBXXTRCPUNWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=C(N=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve steps like C-H activation and cross-coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts, lithium aluminum hydride.

    Substitution: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound likely employs EDCI/HOBt-mediated amide coupling, analogous to benzimidazole derivatives . However, the pyrimidine-pyrazole moiety may require additional steps, such as nucleophilic aromatic substitution or Suzuki coupling.
  • Hydrogen Bonding : The pyrimidine-pyrazole group offers more hydrogen-bonding sites (e.g., pyrazole N-H, pyrimidine N) than benzimidazole or phenethyl analogs, which could enhance target binding .

Physicochemical Properties

Comparative data for select properties:

Property Target Compound (Hypothetical) Benzimidazole-Pyrazole Acetamide (28) Indole-Acetamide 88
Molecular Weight (g/mol) ~350–400 336.3 295.3
LogP (Predicted) ~2.5–3.5 1.8 2.1
Hydrogen Bond Donors 3 3 2
Melting Point (°C) Not reported 210–212 Not reported

Notes:

  • The target’s higher molecular weight and LogP vs. benzimidazole analogs suggest increased lipophilicity, which may enhance blood-brain barrier penetration but complicate formulation .
  • Melting points for indole derivatives (e.g., compound 88) are unreported, limiting direct comparison .

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a hybrid structure that incorporates both indole and pyrazole moieties. These structural features are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The indole moiety is known for its role in modulating receptor activity, while the pyrazole ring may enhance binding affinity and specificity towards certain enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound in focus. For instance, compounds featuring pyrazole structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF73.79
3-(1H-indole-3-yl)-1H-pyrazole derivativesHepG20.71
Pyrazole derivativesA54926

These findings suggest that the indole-pyrazole hybrid might exhibit similar or enhanced anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of indole and pyrazole derivatives has been well documented. The compound is expected to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation. For example, pyrazole derivatives have demonstrated effectiveness in inhibiting LPS-induced nitric oxide production, a key inflammatory mediator:

CompoundActivityReference
Py11 (a pyrazole derivative)Inhibits NO production

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Studies indicate that pyrazole-based compounds can disrupt bacterial cell membranes, leading to cell lysis:

CompoundMechanismReference
Py11Disrupts membrane integrity

Case Studies

In a series of case studies focusing on the biological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity : A study examined various indole-pyrazole hybrids against cancer cell lines such as HepG2 and MCF7, revealing significant cytotoxic effects with IC50 values as low as 0.71 µM for certain derivatives.
  • Inflammation Model : Another study assessed the anti-inflammatory effects using an LPS-induced model in vitro, demonstrating that compounds with pyrazole rings significantly decreased TNF-alpha levels.
  • Antimicrobial Efficacy : Research on antimicrobial activity showed that certain pyrazole derivatives exhibited bactericidal effects against Gram-positive bacteria, indicating potential for development into therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole-containing acetamide precursors and functionalized pyrimidine intermediates. For example, Pd-catalyzed amidation or cyclization strategies (as seen in pyrazole-pyrimidine hybrids) can be adapted to construct the core structure . Reaction conditions such as temperature (e.g., 108°C in acetic acid for cyclization) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Orthogonal characterization methods include:

  • 1H NMR : To verify proton environments of the indole, pyrazole, and pyrimidine moieties .
  • LC-MS : For molecular weight confirmation and purity assessment .
  • Elemental Analysis : To validate empirical formula consistency .
  • IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What biological activities are currently under investigation for this compound?

  • Methodological Answer : Preliminary studies focus on:

  • Antimicrobial Activity : Evaluated via agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Anticancer Potential : Screened using cell viability assays (e.g., MTT) against cancer cell lines, with mechanistic studies targeting kinase inhibition .

Advanced Research Questions

Q. How can computational tools guide the prediction of biological activity for derivatives of this compound?

  • Methodological Answer :

  • PASS Program : Predicts probable biological targets (e.g., kinase inhibition) based on structural descriptors .
  • Molecular Docking : Models interactions with binding pockets (e.g., ATP-binding sites in kinases) to prioritize derivatives for synthesis .
  • ADMET Prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., solubility, BBB permeability) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line sources, incubation times) .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., enzymatic assays vs. cell-based screens) .
  • Purity Validation : Use HPLC or LC-MS to rule out impurities affecting results .

Q. What experimental design considerations are critical for optimizing bioactivity in derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the indole (e.g., electron-withdrawing groups) or pyrimidine (e.g., halogenation) to enhance target affinity .
  • Solubility Optimization : Introduce polar groups (e.g., methoxyethyl) or use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .
  • Metabolic Stability : Incorporate steric hindrance (e.g., methyl groups) to reduce cytochrome P450-mediated degradation .

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